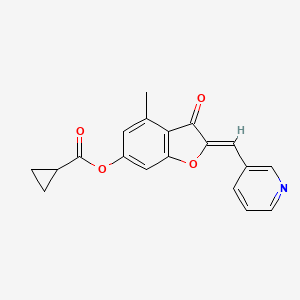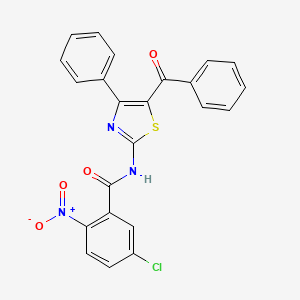
Alk2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- ALK2-IN-2 is a potent and selective inhibitor of activin receptor-like kinase 2 (ALK2). It specifically targets ALK2 with an impressive inhibitory activity (IC50) of 9 nanomolar (nM), surpassing ALK3 by 700-fold .
- ALK2, also known as ACVR1 (activin A receptor type 1), belongs to the TGF-beta receptor superfamily. It plays a crucial role in cellular signaling pathways, including those related to bone morphogenetic proteins (BMPs) and activins.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for ALK2-IN-2 are not readily available in the literature. further research may reveal additional details.
- Industrial production methods remain undisclosed, likely due to proprietary considerations.
Chemical Reactions Analysis
- ALK2-IN-2’s chemical behavior involves interactions with various reagents and conditions. precise information on the types of reactions (oxidation, reduction, substitution, etc.) and major products formed is limited.
- Researchers have discovered this compound as a promising compound, but further investigations are needed to elucidate its full reactivity profile.
Scientific Research Applications
- ALK2-IN-2 has significant implications across scientific disciplines:
Chemistry: Its unique structure and selectivity make it valuable for medicinal chemistry and drug discovery.
Biology: Researchers study this compound’s impact on cellular processes, including cell growth, differentiation, and tissue regeneration.
Medicine: Potential therapeutic applications include treating bone disorders, cancer, and other diseases involving the TGF-beta/Smad pathway.
Industry: this compound may find applications in pharmaceuticals and biotechnology.
Mechanism of Action
- ALK2-IN-2 modulates the TGF-beta/Smad signaling pathway by inhibiting ALK2. Upon binding, it interferes with downstream phosphorylation events, affecting gene expression and cellular responses.
- Molecular targets include Smad proteins, which transduce signals from the receptor to the nucleus, regulating gene transcription.
Comparison with Similar Compounds
- ALK2-IN-2’s uniqueness lies in its remarkable selectivity for ALK2 over ALK3. Similar compounds targeting ALK receptors include LDN-193189 (ALK2/3 inhibitor) and dorsomorphin (ALK2/3/4 inhibitor).
Properties
IUPAC Name |
4-[6-[4-(1-pyrrolidin-1-ylethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2S/c1-19(32-14-4-5-15-32)20-8-10-21(11-9-20)22-16-30-28-26(17-31-33(28)18-22)24-12-13-27(36(29,34)35)25-7-3-2-6-23(24)25/h2-3,6-13,16-19H,4-5,14-15H2,1H3,(H2,29,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPESYYFOXATSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=C(C5=CC=CC=C54)S(=O)(=O)N)N=C2)N6CCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)
![3,4-diethoxy-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2724087.png)

![3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2724089.png)
![3-tert-butyl-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2724091.png)

![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)
![N-{4-[5-(5-chlorofuran-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2724097.png)


![2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2724103.png)
![Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2724104.png)
![N-(2-ethylphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2724106.png)
![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724109.png)
